molecular formula C6H14Cl2N2O2 B038036 Methyl Piperazine-2-carboxylate Dihydrochloride CAS No. 122323-88-0

Methyl Piperazine-2-carboxylate Dihydrochloride

Cat. No. B038036
CAS RN: 122323-88-0
M. Wt: 217.09 g/mol
InChI Key: ZBYFDUSYNDLSND-UHFFFAOYSA-N
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Description

Methyl piperazine-2-carboxylate dihydrochloride (MP2C) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a white, crystalline solid with a melting point of 66-68°C and is soluble in water, ethanol, and other organic solvents. It is also known as 2-methylpiperazine-2-carboxylic acid dihydrochloride, 2-MPCD, and MP2CD. MP2C is a versatile compound that can be used in a variety of applications, from synthesis of other compounds to biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : It's used in the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, which are valuable for creating biologically active compounds and combinatorial library construction (Gao & Renslo, 2007).

  • Pharmacological Applications : Some derivatives have shown significant antidepressant and antianxiety activity, marking them as potentially beneficial for treating mental health conditions (Kumar et al., 2017). Additionally, certain 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines have been identified as potent kappa-opioid receptor agonists (Naylor et al., 1993).

  • Antimicrobial and Herbicidal Activities : Piperazinyl-1,2-dihydroquinoline-3-carboxylates demonstrate promising antimicrobial activity and strong binding interactions with specific bacterial enzymes, offering potential in the development of new antimicrobial agents (Banu et al., 2018). Furthermore, novel carboxamide compounds containing piperazine and arylsulfonyl moieties have shown promising herbicidal and antifungal activities (Wang et al., 2016).

  • Carbon Dioxide Capture : Altering the substituents on piperazine can improve CO2 absorption capacity, which is vital in post-combustion carbon dioxide capture, aiming to reduce greenhouse gas emissions (Gangarapu et al., 2014).

  • Proteome Analysis : Piperazine-based derivatives improve ionization efficiency and enable highly sensitive determination of peptides, which is crucial in proteome analysis and understanding the complex protein structures and functions in biological systems (Qiao et al., 2011).

Safety and Hazards

Methyl Piperazine-2-carboxylate Dihydrochloride has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It should be stored in a sealed, dry environment at room temperature .

Mechanism of Action

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in the target’s function . This could involve binding to the target, inhibiting its activity, or altering its structure.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action . These effects could range from changes in cellular signaling pathways to alterations in cell function or viability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . These factors could affect the compound’s structure, its interaction with targets, and its overall effectiveness.

properties

IUPAC Name

methyl piperazine-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c1-10-6(9)5-4-7-2-3-8-5;;/h5,7-8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYFDUSYNDLSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375152
Record name Methyl Piperazine-2-carboxylate Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122323-88-0
Record name Methyl Piperazine-2-carboxylate Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122323-88-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperazine-2-carboxylate Dihydrochloride
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Methyl Piperazine-2-carboxylate Dihydrochloride
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Methyl Piperazine-2-carboxylate Dihydrochloride
Reactant of Route 4
Methyl Piperazine-2-carboxylate Dihydrochloride
Reactant of Route 5
Methyl Piperazine-2-carboxylate Dihydrochloride
Reactant of Route 6
Methyl Piperazine-2-carboxylate Dihydrochloride

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